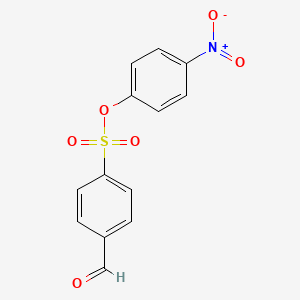
(Tyr0)-BNP-32 (human)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Tyr0)-BNP-32 (human) is a synthetic peptide analog of the human brain natriuretic peptide (BNP). Brain natriuretic peptide is a hormone produced by the heart and is involved in the regulation of blood pressure and fluid balance. The synthetic analog (Tyr0)-BNP-32 is used in various research and clinical applications to study the physiological and pharmacological effects of BNP.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Tyr0)-BNP-32 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of (Tyr0)-BNP-32 involves scaling up the SPPS process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are used to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Tyr0)-BNP-32 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or disulfides, while reduction can yield free thiol groups.
Wissenschaftliche Forschungsanwendungen
(Tyr0)-BNP-32 has several scientific research applications, including:
Cardiovascular Research: Studying the effects of BNP on heart function, blood pressure regulation, and fluid balance.
Pharmacology: Investigating the pharmacokinetics and pharmacodynamics of BNP analogs.
Biochemistry: Understanding the structure-activity relationships of BNP and its analogs.
Clinical Research: Developing diagnostic and therapeutic applications for heart failure and other cardiovascular diseases.
Wirkmechanismus
(Tyr0)-BNP-32 exerts its effects by binding to natriuretic peptide receptors (NPRs) on the surface of target cells. This binding activates the cyclic guanosine monophosphate (cGMP) signaling pathway, leading to vasodilation, natriuresis, and diuresis. The molecular targets include NPR-A and NPR-B receptors, which are involved in the regulation of blood pressure and fluid balance.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atrial Natriuretic Peptide (ANP): Another member of the natriuretic peptide family with similar physiological effects.
C-type Natriuretic Peptide (CNP): A natriuretic peptide with distinct receptor specificity and physiological roles.
Urodilatin: A renal-specific form of ANP with similar effects on natriuresis and diuresis.
Uniqueness
(Tyr0)-BNP-32 is unique due to its specific amino acid sequence and modifications, which confer distinct pharmacological properties. It is particularly useful in research settings for studying the detailed mechanisms of BNP action and developing new therapeutic strategies for cardiovascular diseases.
Eigenschaften
Molekularformel |
C152H253N51O44S4 |
|---|---|
Molekulargewicht |
3627.2 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(4R,10S,16S,19S,22S,25S,28S,31S,34S,37S,40S,43S,49S,52R)-52-[[2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-40-(4-aminobutyl)-49-benzyl-28-[(2S)-butan-2-yl]-31,43-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,19,22,25-tetrakis(hydroxymethyl)-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C152H253N51O44S4/c1-13-81(10)120-146(244)198-106(72-208)140(238)197-105(71-207)139(237)196-104(70-206)138(236)195-103(69-205)126(224)175-64-113(213)178-97(56-77(2)3)123(221)172-66-115(215)180-108(141(239)186-90(32-19-22-48-155)133(231)200-119(80(8)9)145(243)193-98(57-78(4)5)136(234)184-91(34-24-50-168-150(160)161)130(228)183-92(35-25-51-169-151(162)163)131(229)194-101(148(246)247)60-84-62-166-76-176-84)74-250-251-75-109(142(240)191-99(59-82-28-15-14-16-29-82)124(222)173-63-112(212)177-87(33-23-49-167-149(158)159)127(225)182-88(30-17-20-46-153)128(226)187-95(44-54-248-11)132(230)192-100(61-117(217)218)137(235)185-93(134(232)202-120)36-26-52-170-152(164)165)181-116(216)67-174-125(223)102(68-204)179-114(214)65-171-122(220)94(42-43-111(157)211)190-144(242)118(79(6)7)201-135(233)96(45-55-249-12)188-129(227)89(31-18-21-47-154)189-143(241)110-37-27-53-203(110)147(245)107(73-209)199-121(219)86(156)58-83-38-40-85(210)41-39-83/h14-16,28-29,38-41,62,76-81,86-110,118-120,204-210H,13,17-27,30-37,42-61,63-75,153-156H2,1-12H3,(H2,157,211)(H,166,176)(H,171,220)(H,172,221)(H,173,222)(H,174,223)(H,175,224)(H,177,212)(H,178,213)(H,179,214)(H,180,215)(H,181,216)(H,182,225)(H,183,228)(H,184,234)(H,185,235)(H,186,239)(H,187,226)(H,188,227)(H,189,241)(H,190,242)(H,191,240)(H,192,230)(H,193,243)(H,194,229)(H,195,236)(H,196,237)(H,197,238)(H,198,244)(H,199,219)(H,200,231)(H,201,233)(H,202,232)(H,217,218)(H,246,247)(H4,158,159,167)(H4,160,161,168)(H4,162,163,169)(H4,164,165,170)/t81-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,118-,119-,120-/m0/s1 |
InChI-Schlüssel |
IMHCBZVHTQQQAD-LLJBDWMFSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCCN)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC5=CN=CN5)C(=O)O)CC(C)C)CO)CO)CO)CO |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCCN)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CN=CN5)C(=O)O)CC(C)C)CO)CO)CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



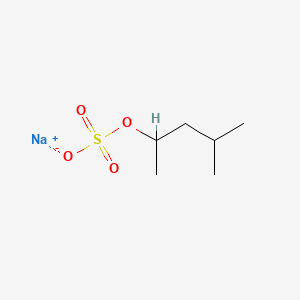
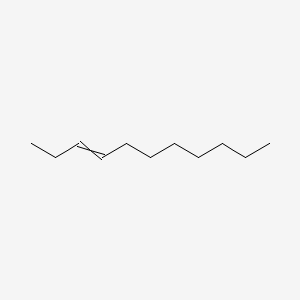
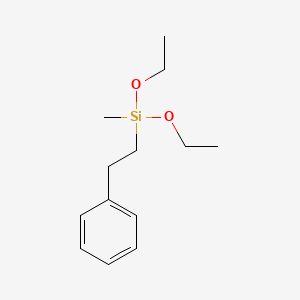
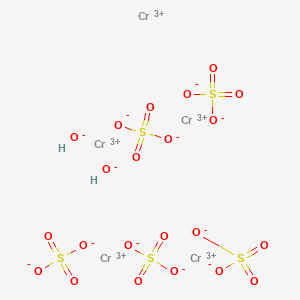
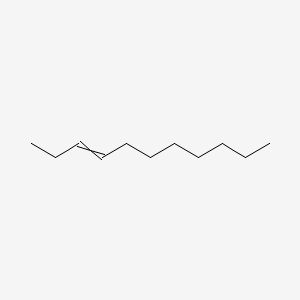
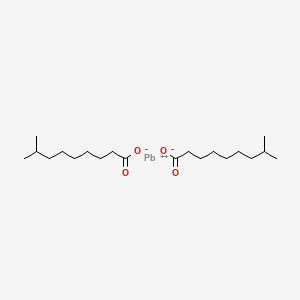
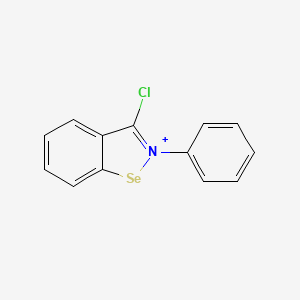
![N-[4-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12650113.png)
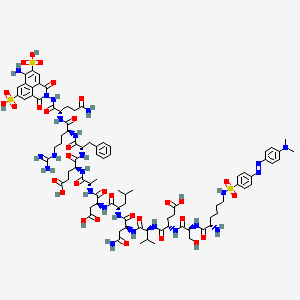
![7-[2-[Bis(2-chloroethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride](/img/structure/B12650120.png)


